4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine
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Overview
Description
4-(3,4-Dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has garnered interest due to its potential therapeutic properties.
Preparation Methods
The synthesis of 4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the thiazole ring. The final step involves the reaction of the thiazole derivative with aniline to form the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .
Chemical Reactions Analysis
4-(3,4-Dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Medicine: Due to its biological activity, it is being investigated for its potential use in developing new therapeutic agents for diseases such as cancer and bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
4-(3,4-Dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the thiazole ring.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: This compound has a different core structure but shares the 3,4-dimethoxyphenyl group.
The uniqueness of this compound lies in its thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H16N2O2S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2O2S/c1-20-15-9-8-12(10-16(15)21-2)14-11-22-17(19-14)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19) |
InChI Key |
UVNQSVBCMWLCRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3)OC |
Origin of Product |
United States |
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